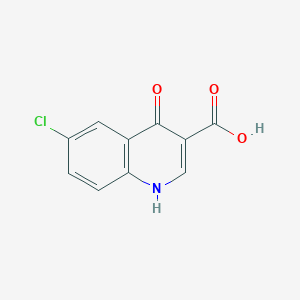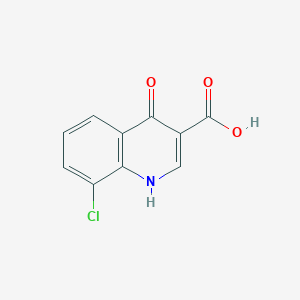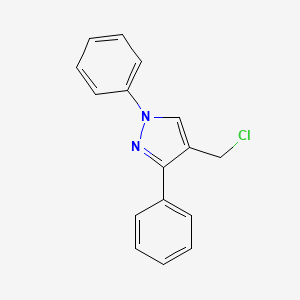
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Descripción general
Descripción
4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole, commonly referred to as CMDP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of pyrazole, a heterocyclic compound with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. CMDP has been studied for its potential to be used as a reagent in organic synthesis, as an activator of enzymes, and for its possible therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole and its derivatives exhibit notable antimicrobial properties. Compounds synthesized from it have been screened for antibacterial and antifungal activity. For example, Bakhite et al. (2000) synthesized derivatives like (4-cyano-1,3-diphenyl-1H-pyrazol-5-ylthio) acethydrazide and 1,3-diphenyl-1H-thieno[2,3-c] pyrazole-5-carbohydrazide, demonstrating their in vitro antimicrobial efficacy (Bakhite, Geies, & El-Kashef, 2000).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those related to this compound, are critical for understanding their chemical properties and potential applications. Quiroga et al. (1999) discussed the synthesis, NMR solution studies, and X-ray diffraction of various pyrazolo[3,4-b]pyridines, revealing their structural characteristics (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Antioxidant Activity
Some derivatives of this compound have shown potential antioxidant activities. Umesha et al. (2009) synthesized compounds like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, exhibiting good antioxidant properties as evaluated by various assays (Umesha, Rai, & Harish Nayaka, 2009).
Anti-inflammatory and Antimicrobial Agents
The incorporation of pyrazole derivatives into chalcones has resulted in compounds with promising anti-inflammatory and antimicrobial properties. Bandgar et al. (2009) synthesized a series of 1,3-diphenyl-1H-pyrazol-4-yl-propenones, demonstrating their anti-inflammatory and antimicrobial efficacy (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Corrosion Inhibition
Pyrazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Ouali et al. (2013) investigated the effect of synthesized pyrazole compounds on the corrosion of steel in hydrochloric acid, indicating their significant anticorrosion activity (Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, & Nlated, 2013).
Synthesis of Organic Fluorescent Dyes
Pyrazole compounds, including those derived from this compound, have been used in the synthesis of novel organic fluorescent dyes. Bai et al. (2007) synthesized four new pyrazoline-based fluorescent dyes, exploring their fluorescence characteristics and potential applications (Bai, Li, Li, Dong, Han, & Lin, 2007).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the chemical structure of the compound and its functional groups.
Mode of Action
The mode of action of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is likely to involve nucleophilic substitution reactions at the benzylic position . This involves the replacement of a hydrogen atom by a chlorine atom in the presence of a catalyst . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
It’s plausible that the compound could influence various metabolic and signaling pathways due to its potential interactions with different enzymes and receptors .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its chemical structure and potential interactions with various enzymes and receptors, it could potentially influence a variety of biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity could be affected by pH, temperature, and the presence of other substances . Moreover, the compound is classified as toxic to aquatic life with long-lasting effects, indicating that it could have significant environmental impacts .
Safety and Hazards
Propiedades
IUPAC Name |
4-(chloromethyl)-1,3-diphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJMYHFMHWASDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368146 | |
| Record name | 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55432-05-8 | |
| Record name | 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


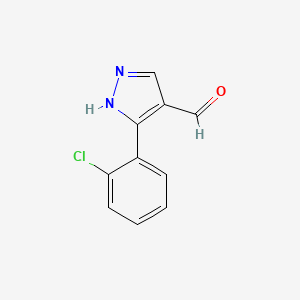

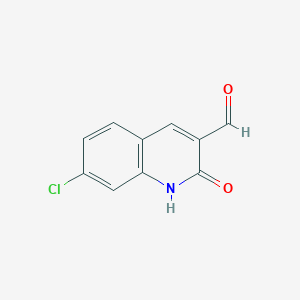
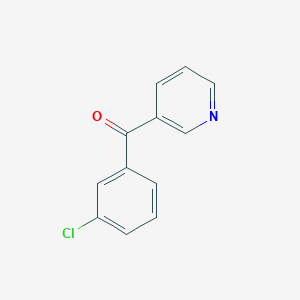

![2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3024814.png)




